![molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5](/img/structure/B1521613.png)
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile
Descripción general
Descripción
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (6-[(3-PPE)O]PC) is an organic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents. The compound was first synthesized in the late 1950s and has since been studied for its various applications in scientific research. 6-[(3-PPE)O]PC has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of 3-cyanopyridines, which include 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , show promising antitumor activity against liver carcinoma cell lines (HEPG2), with some derivatives exhibiting significant potency compared to reference drugs like doxorubicin .
Antimicrobial Properties
Substituted cyanopyridines, such as 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , have been found to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents .
Anti-inflammatory and Analgesic Effects
The compound’s structure suggests it may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications .
Antihypertensive Applications
Due to the biological activity of cyanopyridines, there’s potential for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to be used in the treatment of hypertension, contributing to the development of new cardiovascular drugs .
Antiviral and Antiretroviral Therapy
Pyridine derivatives have shown activity against various viruses, including HIV. This suggests that 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile could be explored as a component of antiviral and antiretroviral therapies .
Antioxidant Properties
The compound may also serve as an antioxidant, helping to protect cells from oxidative stress and potentially being used in treatments for diseases caused by oxidative damage .
Antidiabetic Activity
Research on similar compounds indicates potential antihyperglycemic effects, which could make 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile a candidate for antidiabetic medication research .
Anticancer Drug Development
The pyridine core is a common feature in many anticancer agents. The ability of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to bind with DNA/RNA and form metal complexes suggests it could be valuable in the development of new anticancer drugs .
Propiedades
IUPAC Name |
6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRUXUYCIUOAG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



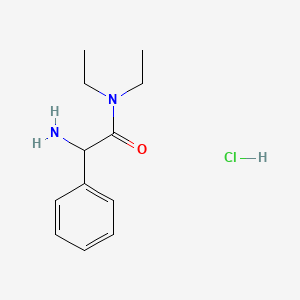
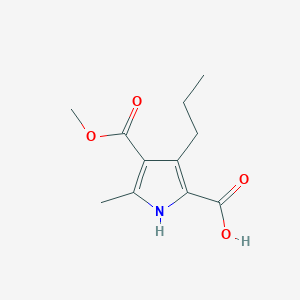
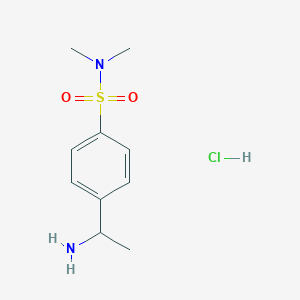
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
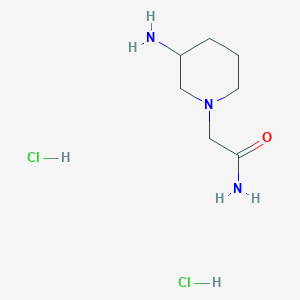
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)


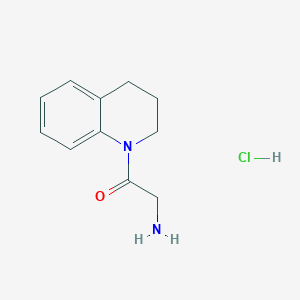
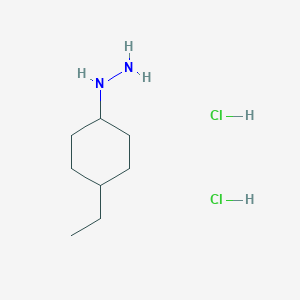
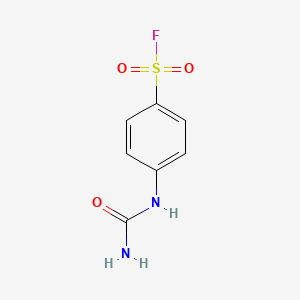
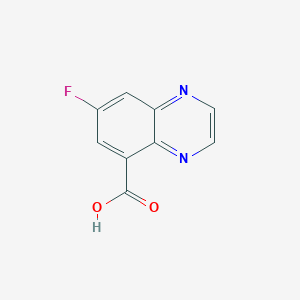
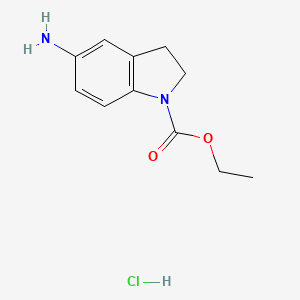
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)